Introduction: The Strategic Importance of the Quinuclidine Scaffold
Introduction: The Strategic Importance of the Quinuclidine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of Quinuclidine-4-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of Quinuclidine-4-carboxylic acid hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard data sheets.
The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and basic nitrogen atom are instrumental in designing ligands for various biological targets, particularly muscarinic receptors.[1] Quinuclidine-4-carboxylic acid hydrochloride serves as a key, functionalized intermediate, enabling the introduction of this valuable scaffold into more complex molecules. Its hydrochloride salt form enhances stability and handling properties compared to the free acid.[2] This guide aims to consolidate the essential technical knowledge required to effectively utilize this compound in a research and development setting.
Physicochemical Properties
Quinuclidine-4-carboxylic acid hydrochloride is a solid compound at room temperature.[3] Its rigid, cage-like structure dictates its physical and chemical behavior.
Table 2.1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 40117-63-3 | [3][4] |
| Molecular Formula | C₈H₁₄ClNO₂ (or C₈H₁₃NO₂·HCl) | [3][5] |
| Molecular Weight | 191.66 g/mol | [3][5] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3][6] |
| Storage | Room temperature, under inert atmosphere, sealed in a dry place. | [3][5] |
Synthesis and Purification
The industrial synthesis of quinuclidine derivatives often starts from readily available piperidine precursors.[7][8] A common and scalable route to Quinuclidine-4-carboxylic acid hydrochloride begins with 4-piperidine carboxylic acid.[7][9] This multi-step process leverages classical organic reactions to construct the bicyclic quinuclidine core.
The overall synthetic strategy involves N-alkylation of a piperidine-4-carboxylate ester followed by an intramolecular Dieckmann condensation to form the bicyclic ketone (quinuclidinone). Subsequent reduction and hydrolysis steps yield the target molecule.
Caption: General synthetic workflow from 4-piperidine carboxylic acid.
Example Synthetic Protocol: From 4-Piperidine Carboxylic Acid
The following protocol is a conceptualized representation based on established synthetic routes described in patent literature.[9][10]
Step 1: Esterification of 4-Piperidine Carboxylic Acid
-
Suspend 4-piperidine carboxylic acid (1.0 eq) in anhydrous ethanol.
-
Add thionyl chloride (1.1 eq) dropwise at a temperature below 30°C. Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which rapidly reacts with the ethanol solvent to form the ethyl ester. The hydrochloride salt of the product is formed.
-
Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude ethyl piperidine-4-carboxylate hydrochloride.
Step 2: N-Alkylation
-
Dissolve the crude ester from Step 1 in a suitable solvent (e.g., toluene).
-
Add a base such as anhydrous potassium carbonate (2.5 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise.
-
Heat the mixture to reflux for 5-8 hours. Causality: The base deprotonates the piperidine nitrogen, creating a nucleophile that displaces the chloride from ethyl chloroacetate.
-
Cool, filter the inorganic salts, and concentrate the filtrate to obtain the crude N-alkylated diester.
Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Add the crude diester to a solution of a strong base, such as potassium tert-butoxide or sodium ethoxide, in toluene. Causality: The strong base promotes an intramolecular Dieckmann condensation, forming the bicyclic β-keto ester.
-
Heat the reaction, typically between 80-90°C.[10]
-
Upon completion, the reaction is quenched and then heated with a strong acid (e.g., HCl) to facilitate hydrolysis of the ester and decarboxylation of the resulting β-keto acid, yielding the quinuclidinone intermediate.
Step 4: Reduction and Final Product Formation
-
The quinuclidinone intermediate is then subjected to a reduction, such as an improved Huang-Minlon reduction, to remove the ketone.[7][10]
-
Final workup and purification, often involving recrystallization, yields Quinuclidine-4-carboxylic acid hydrochloride. Causality: Recrystallization is an effective purification method for this solid compound, ensuring high purity required for subsequent pharmaceutical applications.[2]
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The rigid, symmetrical nature of the quinuclidine core results in a relatively simple, yet informative, set of spectra.
Table 4.1: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Absorption | Rationale |
| ¹H NMR | Carboxylic Acid (O-H) | 10 - 12 ppm (broad singlet) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[11] |
| CH₂ groups (piperidine ring) | 2.0 - 3.5 ppm (multiplets) | Protons on the carbons of the bicyclic system. The hydrochloride form will cause downfield shifts due to the protonated nitrogen. | |
| ¹³C NMR | Carbonyl (C=O) | 160 - 180 ppm | Typical range for a carboxylic acid carbonyl carbon, which is less deshielded than a ketone or aldehyde carbonyl.[11] |
| Bridgehead Carbon (C-4) | 35 - 45 ppm | The carbon bearing the carboxyl group. | |
| CH₂ groups (piperidine ring) | 20 - 50 ppm | Carbons within the bicyclic amine structure. | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.[11] |
| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | Strong, sharp absorption typical for a carboxylic acid carbonyl group.[11] | |
| N⁺-H stretch | ~2700 - 3000 cm⁻¹ (broad) | Stretching of the protonated tertiary amine hydrochloride. | |
| Mass Spec. | Molecular Ion (M⁺) | Not typically observed (for HCl salt) | The free base (C₈H₁₃NO₂) has a molecular weight of 155.19.[12] Expect to see [M+H]⁺ at m/z 156. |
Chemical Reactivity and Mechanistic Insights
The reactivity of Quinuclidine-4-carboxylic acid hydrochloride is dominated by the carboxylic acid functional group. The bicyclic amine is protonated and generally unreactive under acidic or neutral conditions.
Esterification
A common and vital reaction is the conversion to its corresponding esters, which are often key intermediates in drug synthesis.[2]
Caption: Reaction pathway for esterification via an acyl chloride intermediate.
Experimental Protocol: Synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride [2]
-
Charge a reaction vessel with Quinuclidine-4-carboxylic acid hydrochloride (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM).
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the methyl ester product via LC-MS or GC-MS.
-
Carefully add anhydrous ethanol (3.0 eq) to the reaction mixture, again maintaining a low temperature.
-
Stir the reaction at room temperature overnight.
-
The product can be isolated by removing the solvent and excess reagents under vacuum, followed by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Other Reactions
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, Quinuclidine-4-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]
-
Amide Coupling : The carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with various amines to form amide derivatives, expanding its utility as a synthetic building block.
Applications in Medicinal Chemistry and Drug Discovery
Quinuclidine-4-carboxylic acid hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a critical starting material and reference standard.[4]
-
Key Intermediate : It is a documented intermediate in the synthesis of various pharmaceuticals. For example, its ester derivatives are precursors for muscarinic M3 receptor antagonists like umeclidinium bromide, used in the treatment of COPD.[2]
-
Reference Standard : It is used for analytical method development and as a quality control (QC) reference standard during the synthesis and formulation of APIs that contain the quinuclidine-4-carboxylate core, such as Clidinium Bromide.[4]
-
Drug Discovery Scaffold : The molecule provides a rigid core with a defined exit vector from the C-4 position. This allows medicinal chemists to systematically explore the chemical space around a target protein by attaching various functional groups via ester or amide linkages, aiding in the process of lead optimization.[13]
Caption: Role as a foundational block in a multi-step API synthesis.
Safety, Handling, and Storage
Proper handling of Quinuclidine-4-carboxylic acid hydrochloride is essential in a laboratory setting. It is classified as hazardous.[3]
Table 7.1: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [3] | |
| Precautionary | P261 | Avoid breathing dust. | [3] |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Avoid generation of dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]
-
Ensure eyewash stations and safety showers are readily accessible.[15]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[15]
-
Store under an inert atmosphere to prevent degradation.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Axios Research. (n.d.). quinuclidine-4-carboxylic acid hydrochloride - CAS - 40117-63-3. Retrieved from [Link][4]
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Google Patents. (2011). CN101993444A - Method to synthesize quinuclidine hydrochloride. Retrieved from [9]
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Google Patents. (2016). CN105315274A - Process for synthesizing quinuclidine hydrochloride. Retrieved from [7]
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Patsnap. (n.d.). Method to synthesize quinuclidine hydrochloride. Retrieved from [Link][10]
-
ResearchGate. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Retrieved from [Link][8]
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Pure Chemistry Scientific Inc. (n.d.). Quinuclidine-4-carboxylic acid hydrochloride 40117-63-3 Purity 96 United States. Retrieved from [Link][6]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][11]
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